2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
Description
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 3-propyl-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its stability and role as a bioisostere in medicinal chemistry. This compound’s structure combines the aromaticity of pyridine with the electron-deficient nature of the oxadiazole, making it a versatile scaffold for drug discovery and materials science.
Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-4-8-13-10(15-14-8)7-5-3-6-12-9(7)11/h3,5-6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPOFIHIAQBTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative .
Scientific Research Applications
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of bacterial enzymes by binding to their active sites . The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
- Molecular Formula : C₁₀H₈ClN₃O
- Molecular Weight : 221.64 g/mol
- Key Differences : The cyclopropyl group introduces ring strain and increased rigidity, which may enhance binding specificity in biological targets. Its logP (~2.8) is higher than the methyl analogue, suggesting greater membrane permeability .
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- Molecular Formula : C₈H₆ClN₃O
- Molecular Weight : 195.6 g/mol
- This positional isomerism could significantly impact receptor binding .
Functional Analogues with Modified Heterocycles
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole
- Molecular Formula : C₁₅H₁₂ClN₃O
- Molecular Weight : 285.73 g/mol
3-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
- Molecular Formula : C₁₁H₆BrN₃O₂
- Molecular Weight : 292.09 g/mol
- Key Differences : Replacement of the chloropyridine with bromofuran introduces halogen bonding capabilities and a larger hydrophobic surface area (logP = 2.536) .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogy.
Research Findings and Implications
- Synthetic Accessibility : Compounds with smaller substituents (e.g., methyl) are more readily synthesized and commercialized, while bulkier groups (e.g., cyclopropyl, propyl) require specialized protocols .
- Biological Relevance : The 3-propyl variant’s longer alkyl chain may improve pharmacokinetics by balancing solubility and membrane permeability, as seen in antimicrobial and anticancer agents .
- Structure-Activity Relationships (SAR) : Substituent size and position critically influence bioactivity. For example, cyclopropyl groups enhance target specificity, while methyl groups favor metabolic stability .
Biological Activity
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a chloro group and an oxadiazole moiety, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's empirical formula is , with a molecular weight of 195.61 g/mol. The presence of the oxadiazole ring enhances its lipophilicity and potential bioactivity.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine have shown effectiveness against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial properties .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | S. aureus | <125 |
| 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | E. coli | 150 |
Anticancer Activity
The anticancer potential of related oxadiazole derivatives has been extensively studied. For example, compounds with similar structural motifs have shown antiproliferative effects against various cancer cell lines including breast (MCF-7), colon (HCT116), and lung cancer cells. The mechanism often involves the induction of apoptosis through caspase pathways .
In vitro studies have reported IC50 values for related compounds in the range of 5.1 to 22.08 µM against these cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | MCF-7 | 6.19 |
| 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | HCT116 | 9.18 |
The biological activity of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine can be attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to proteins or enzymes.
- Lipophilicity : The chloro group increases the compound's lipophilicity, enhancing its capacity to penetrate cell membranes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole-containing compounds in preclinical models:
- Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their anticancer properties and found that modifications at the 5-position significantly enhanced activity against MCF-7 cells .
- Antimicrobial Efficacy : Another investigation revealed that a related compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
